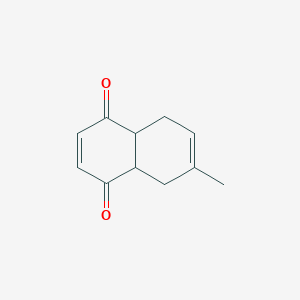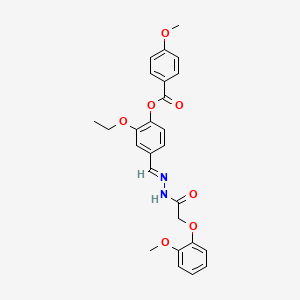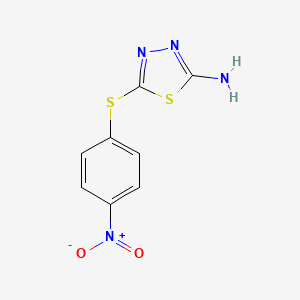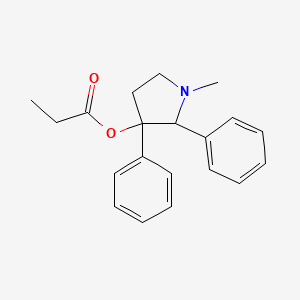
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is a chemical compound with the molecular formula C11H12O2. It is a derivative of naphthoquinone and is known for its unique structure and properties. This compound is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For example, the oxidation of naphthalene with chromium trioxide can yield naphthoquinone derivatives . Another method involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthoquinone derivatives often involves large-scale oxidation processes. The use of vanadium oxide catalysts in the presence of oxygen is a common method for producing these compounds efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace hydrogen atoms on the naphthoquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in different fields of research and industry .
Aplicaciones Científicas De Investigación
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in redox signaling.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- involves its ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can modulate various cellular signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant responses . Additionally, this compound can interact with protein tyrosine phosphatases and other molecular targets, affecting cellular functions and communication .
Comparación Con Compuestos Similares
Similar Compounds
Menadione (2-methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong biological activities, including antimicrobial and anticancer properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and anti-inflammatory effects.
Uniqueness
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to generate ROS and modulate redox signaling pathways makes it a valuable compound for research in chemistry, biology, and medicine .
Propiedades
Número CAS |
33982-92-2 |
|---|---|
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
6-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2,4-5,8-9H,3,6H2,1H3 |
Clave InChI |
NHJJSOMKTLLJIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(C1)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)

![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)


